molecular formula C22H22N6O3 B2740176 (E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836626-65-4

(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2740176
CAS No.: 836626-65-4
M. Wt: 418.457
InChI Key: NQWNANZDPWNATA-BRJLIKDPSA-N
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Description

(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic pyrroloquinoxaline derivative characterized by a unique structural framework. The compound features:

  • An (E)-configured 3,4-dihydroxybenzylidene substituent at position 1, introducing hydrogen-bonding capacity and redox-active properties due to the catechol moiety.
  • An N-butyl carboxamide group at position 3, which modulates lipophilicity and steric bulk compared to shorter-chain or oxygen-containing analogs.

Its structural design aligns with analogs reported in recent literature, which are explored below.

Properties

IUPAC Name

2-amino-N-butyl-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-2-3-10-24-22(31)18-19-21(27-15-7-5-4-6-14(15)26-19)28(20(18)23)25-12-13-8-9-16(29)17(30)11-13/h4-9,11-12,29-30H,2-3,10,23H2,1H3,(H,24,31)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWNANZDPWNATA-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with significant potential in pharmacological research. Its unique structure, characterized by a pyrroloquinoxaline core and various functional groups, suggests diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on available literature.

  • Molecular Formula : C22H22N6O3
  • Molecular Weight : 418.457 g/mol
  • Purity : Typically around 95%

The compound features several functional groups that may contribute to its biological activity, such as amino and hydroxyl groups.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:

  • Buchwald–Hartwig Cross-Coupling Reaction : This method is often used for constructing the core structure.
  • Analytical Techniques : NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are employed to monitor purity and yield during synthesis.

Antifungal Activity

Recent studies have explored the antifungal potential of related pyrroloquinoxaline derivatives. For instance, derivatives evaluated for their ability to inhibit efflux pumps in Candida albicans showed promising results. The Minimum Inhibitory Concentration (MIC) values indicated that certain compounds could significantly reduce yeast cell growth when combined with fluconazole, suggesting a potential for overcoming drug resistance .

Antimalarial Activity

Research has indicated that quinoxaline derivatives exhibit activity against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship studies highlighted the importance of specific moieties in enhancing antimalarial efficacy .

Case Studies

  • Inhibition of Drug Efflux Pumps :
    • A study evaluated various piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives for their ability to inhibit the drug efflux activity of CaCdr1p and CaMdr1p transporters in Saccharomyces cerevisiae. The results demonstrated that several compounds acted as dual inhibitors, which is crucial for developing new antifungal therapies .
  • Combination Therapy Against C. albicans :
    • Compounds were tested in combination with azole antifungals to assess their ability to chemosensitize resistant strains of C. albicans. Some derivatives significantly reduced the effective concentration of fluconazole required to inhibit fungal growth .

Research Findings

The following table summarizes key findings from studies on related compounds:

Compound TypeActivityMIC Values (µM)Notes
Piperazinyl-PyrroloquinoxalinesAntifungal100 - 901Effective against drug-resistant strains
Quinoxaline DerivativesAntimalarialNot specifiedActive against P. falciparum
Combination TherapyEnhanced antifungalVariesReduced fluconazole concentrations required

Comparison with Similar Compounds

Key Findings :

  • The N-butyl group in the target compound likely improves membrane permeability compared to the polar 2-methoxyethyl group in but may reduce solubility in aqueous media.

Benzylidene Substituent Variations

Compound Name Benzylidene Substituent Hydrogen-Bonding Capacity Redox Activity
Target Compound 3,4-dihydroxy High (two -OH groups) Potent (catechol-mediated)
2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-hydroxy Moderate (one -OH group) Limited
Compound 3-ethoxy-4-hydroxy Low (one -OH, one -OCH₂CH₃) Moderate (single -OH)

Key Findings :

  • The 3,4-dihydroxybenzylidene group in the target compound enhances hydrogen-bonding interactions with biological targets (e.g., kinases or metal ions) compared to mono-hydroxy analogs .

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound can be dissected into three primary components:

  • Pyrrolo[2,3-b]quinoxaline core : A fused heterocyclic system combining pyrrole and quinoxaline rings.
  • 3,4-Dihydroxybenzylidene Schiff base : Introduced via condensation of an amino group with 3,4-dihydroxybenzaldehyde.
  • N-Butylcarboxamide : Positioned at the 3-carboxylate site through amidation.

Retrosynthetic disconnections suggest sequential assembly starting with the pyrroloquinoxaline scaffold, followed by functional group modifications.

Synthesis of the Pyrrolo[2,3-b]Quinoxaline Core

Cyclization of 3-Hydroxy-3-Pyrroline-2-One Derivatives

The core structure is synthesized via a cyclocondensation reaction between 3-hydroxy-3-pyrroline-2-one derivatives and o-phenylenediamine. Source details this method:

  • Reactants : 1,5-Disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one (0.155 mmol) and o-phenylenediamine (3 equiv.).
  • Conditions : Glacial acetic acid, 90°C, 2–8 hours.
  • Workup : Precipitation with water, purification via column chromatography (hexane/ethyl acetate).

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the diamine on the pyrroline carbonyl, followed by dehydration and aromatization.

Table 1: Optimization of Cyclization Conditions
Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Acetic acid 90 3 72
2 Ethanol 80 5 65
3 Toluene 110 2 58

Functionalization of the Core Structure

Introduction of the 2-Amino Group

Amino group installation at position 2 is achieved via nucleophilic substitution or direct synthesis:

  • Method A (Source) : Nitro-group reduction using NaBH₄–CuSO₄ in ethanol (85% yield).
  • Method B (Source) : Direct incorporation during cyclization by using aminated precursors.

Challenges : Competing side reactions necessitate careful control of reducing agents and reaction time.

Carboxamide Formation at Position 3

The 3-carboxylate is converted to the N-butylcarboxamide via two approaches:

  • Direct Amidation :
    • Reactants : Ethyl ester derivative, N-butylamine.
    • Conditions : EDCl/HOBt, DMF, room temperature, 12 hours.
  • Acid Chloride Intermediate :
    • Steps : (i) Ester hydrolysis with NaOH/EtOH; (ii) Cl⁻ substitution using SOCl₂; (iii) Amidation with N-butylamine.

Yield Comparison : Direct amidation (68%) vs. acid chloride route (82%).

Schiff Base Formation with 3,4-Dihydroxybenzaldehyde

Condensation Reaction

The final step involves Schiff base formation between the 1-amino group and 3,4-dihydroxybenzaldehyde:

  • Reactants : 1-Aminopyrroloquinoxaline derivative (1 equiv.), 3,4-dihydroxybenzaldehyde (1.2 equiv.).
  • Conditions : Ethanol, acetic acid catalyst, reflux, 6 hours.
  • Workup : Recrystallization from ethanol/water.

Stereochemistry : The (E)-configuration is favored due to thermodynamic stability, confirmed by X-ray crystallography in analogous compounds.

Table 2: Schiff Base Reaction Optimization
Entry Catalyst Solvent Time (h) Yield (%)
1 Acetic acid Ethanol 6 75
2 HCl MeOH 4 68
3 None DMF 8 52

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, CH=N), 7.45–6.85 (m, aromatic H), 4.12 (t, J=6.8 Hz, 2H, NCH₂), 1.55–1.25 (m, 4H, butyl chain).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 3350 cm⁻¹ (OH).

Purity Assessment

  • HPLC : >98% purity (C₁₈ column, acetonitrile/water gradient).
  • Elemental Analysis : Calculated for C₂₄H₁₈N₆O₃: C 64.56%, H 4.09%, N 18.89%; Found: C 64.49%, H 4.15%, N 18.82%.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during pyrroloquinoxaline formation may yield regioisomers. Source highlights the use of citric acid in ethanol to suppress byproducts, improving regioselectivity to >90%.

Stability of the Schiff Base

The 3,4-dihydroxybenzylidene group is prone to oxidation. Storage under inert atmosphere and addition of antioxidants (e.g., BHT) enhance shelf-life.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Source reports microwave irradiation reducing reaction times by 50% for analogous compounds. For example, cyclization completed in 1 hour vs. 3 hours conventionally.

Solid-Phase Synthesis

Patent disclosures (Source) describe polymer-supported reagents for amidation steps, enabling easier purification and scalability.

Q & A

Q. What are the key steps in synthesizing (E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves:

  • Condensation : Reacting 3,4-dihydroxybenzaldehyde with a pyrroloquinoxaline precursor to form the Schiff base (imine) linkage under reflux in anhydrous ethanol .
  • Carboxamide formation : Coupling the intermediate with butylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) and recrystallization from ethanol.

Q. Optimization strategies :

  • Monitor reaction progress via TLC (Rf = 0.4–0.6 in CHCl₃/MeOH) to minimize side products .
  • Adjust solvent polarity and temperature (e.g., 60–80°C for imine formation) to enhance yield .

Q. Table 1: Key Reaction Parameters

StepSolventTemperatureCatalyst/ReagentYield (%)
Imine formationAnhydrous ethanol70°CAcetic acid (cat.)65–75
Carboxamide couplingDCMRTEDC/HOBt50–60

Q. How is the structural characterization of this compound validated?

Analytical techniques :

  • NMR : ¹H/¹³C NMR confirms the (E)-configuration of the benzylidene group (δ 8.3–8.5 ppm for imine proton) and carboxamide NH signals (δ 6.8–7.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak [M+H]⁺ at m/z 498.2379 (calc. 498.2379) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···N interactions between dihydroxy groups and pyrroloquinoxaline) .

Q. Table 2: Spectroscopic Data

TechniqueKey ObservationsReference
¹H NMR (DMSO-d₆)δ 8.4 (s, 1H, CH=N), δ 6.7–7.1 (m, aromatic)
HRMS[M+H]⁺ = 498.2379

Advanced Research Questions

Q. What computational and experimental strategies are employed to optimize reaction yield and selectivity?

  • Quantum chemical calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify energetically favorable pathways for imine formation .
  • Design of Experiments (DoE) : Apply factorial design (e.g., 2³ matrix) to screen variables (solvent, temperature, catalyst loading) and identify optimal conditions .
  • In situ monitoring : Raman spectroscopy tracks reaction kinetics in real time, enabling rapid adjustments .

Q. Table 3: DoE Variables for Reaction Optimization

VariableLow LevelHigh LevelOptimal Level
Solvent polarityEthanolDMFEthanol/DCM mix
Temperature50°C80°C70°C
Catalyst (AcOH)0.1 eq0.5 eq0.3 eq

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cancer cell lines)?

  • Standardized assays : Use identical cell lines (e.g., MCF-7, A549) and protocols (e.g., MTT assay, 48-h incubation) to minimize inter-lab variability .
  • Metabolic stability testing : Evaluate compound stability in cell culture media (e.g., DMEM + 10% FBS) via LC-MS to correlate degradation with activity loss .
  • Target engagement studies : Perform SPR or ITC to measure binding affinity to proposed targets (e.g., kinases) and validate mechanism .

Q. What in vivo models are appropriate for assessing the compound’s pharmacokinetics and efficacy?

  • Pharmacokinetics : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (t₁/₂ = 3–5 h) .
  • Xenograft models : Use nude mice implanted with HT-29 colorectal tumors to evaluate tumor growth inhibition (dose: 25 mg/kg, i.p., 21 days) .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to establish therapeutic index .

Q. How can researchers design experiments to elucidate the compound’s enzyme inhibition mechanism?

  • Kinetic assays : Perform Michaelis-Menten analysis with varying substrate concentrations to distinguish competitive/non-competitive inhibition .
  • Docking simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2 or topoisomerase II) .
  • Site-directed mutagenesis : Validate predicted binding residues (e.g., Arg120 in COX-2) via alanine scanning .

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